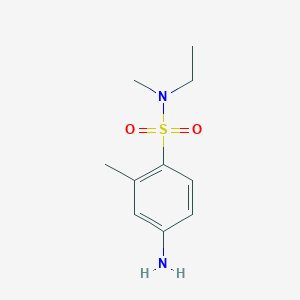

4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide

Description

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C10H16N2O2S/c1-4-12(3)15(13,14)10-6-5-9(11)7-8(10)2/h5-7H,4,11H2,1-3H3 |

InChI Key |

IQWIYHCCEKKUPN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=C(C=C(C=C1)N)C |

Origin of Product |

United States |

Preparation Methods

Direct Reduction of 4-Nitro-N-Ethyl-N,2-Dimethylbenzenesulfonamide

Overview:

This method involves the reduction of a nitro derivative, specifically 4-nitro-N-ethyl-N,2-dimethylbenzenesulfonamide, to its corresponding amino compound. It is a common approach for sulfonamide derivatives due to the well-understood reduction chemistry of nitro groups.

- Starting Material: 4-nitro-N-ethyl-N,2-dimethylbenzenesulfonamide

- Reducing Agents: Catalytic hydrogenation (e.g., Pd/C, Pt/C) under hydrogen atmosphere or chemical reduction using agents like iron powder, tin chloride, or sodium dithionite.

- Reaction Conditions:

- Hydrogenation: 1-3 atm H₂ at room temperature or slightly elevated temperatures (~50°C).

- Chemical reduction: Reflux in aqueous or alcoholic media with the reducing agent, typically in the presence of a base like sodium hydroxide to facilitate reduction.

- Workup: Filtration to remove catalyst or precipitated metal salts, followed by purification via recrystallization or chromatography.

- High selectivity

- Suitable for large-scale production

- Well-documented in patent literature

Overview:

This method involves the reductive amination of a ketone or aldehyde intermediate derived from the sulfonamide precursor, allowing for the introduction of the ethyl group and amino functionality simultaneously.

- Starting Material: 4-ethyl-N,2-dimethylbenzenesulfonamide aldehyde or ketone derivative.

- Reagents: Ammonia or primary amines (ethylamine), with reducing agents such as sodium cyanoborohydride or hydrogen in the presence of catalysts.

- Reaction Conditions:

- Mild acid catalysis (e.g., acetic acid)

- Ambient or slightly elevated temperatures

- Controlled pH to favor reductive amination

- Precise control over substitution

- Good yields

- Suitable for synthesizing specific derivatives

Preparation via Nucleophilic Substitution on Sulfonyl Chloride

Overview:

A two-step approach where a sulfonyl chloride intermediate reacts with ethylamine and methylamine to form the sulfonamide.

- Step 1: Synthesis of 4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide from 4-chlorosulfonyl-N-ethyl-N,2-dimethylbenzene (or similar sulfonyl chloride derivative).

- Step 2: Nucleophilic substitution with ethylamine or methylamine to introduce the amino group.

- Use of organic solvents like dichloromethane or acetonitrile

- Base presence (e.g., triethylamine)

- Mild heating (~50°C)

- High specificity

- Compatibility with various functional groups

Alternative Synthesis via Multi-step Pathway

Overview:

A more elaborate route involves:

- Step 1: N-alkylation of the aromatic amine with ethyl halides.

- Step 2: Sulfonation to introduce the sulfonamide group.

- Step 3: Reduction of nitro groups if necessary.

Note: This route is less favored for industrial synthesis due to complexity but offers flexibility for structural modifications.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct reduction of nitro derivative | 4-nitro-N-ethyl-N,2-dimethylbenzenesulfonamide | Catalytic hydrogenation or chemical reductants | Hydrogen atmosphere or reflux with Fe/Sn | High selectivity, scalable | Requires handling of gases or reductants |

| Reductive amination | Corresponding aldehyde/ketone | Ammonia/primary amines + reducing agents | Mild, ambient or slightly elevated temperature | Precise control | Requires precursor synthesis |

| Nucleophilic substitution | Sulfonyl chloride derivative | Ethylamine/methylamine + base | Organic solvents, mild heating | High specificity | Multi-step, less direct |

| Multi-step pathway | Aromatic amines, halides, sulfonation reagents | Various | Sequential steps, controlled conditions | Structural flexibility | Complex, time-consuming |

Research Insights and Optimization

Reaction Mechanisms: Studies indicate that controlling the molar ratios of reactants, temperature, and reaction time significantly impacts yield and purity. For example, in patent CN102964256A, the reduction of nitro groups using catalytic hydrogenation was optimized at 50°C with 1 atm H₂ for high yield and purity.

Impurity Control: The formation of side products like bis(4-nitrobenzyl)-dimethylammonium bromide can be minimized by strict molar ratio control and reaction environment management, as detailed in patent literature.

Industrial Relevance: The reduction of nitro derivatives via catalytic hydrogenation remains the most practical for large-scale synthesis due to its efficiency and high yield potential.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-nitro-N-ethyl-N,2-dimethylbenzenesulfonamide.

Reduction: Regeneration of this compound from the nitro derivative.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

The following table compares 4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide with key analogs reported in the literature, focusing on substituents, molecular properties, and bioactivity.

*LogP values are experimental where available; others are estimated using substituent contributions.

Structural and Physicochemical Differences

N-Substituents: The ethyl group in the target compound increases hydrophobicity compared to N,N-dimethyl analogs (e.g., 200.26 g/mol, LogP 1.87 in ). Fluorinated analogs (e.g., trifluoroethyl in ) introduce electronegative groups, altering electronic properties and binding interactions.

Benzene Ring Substituents :

- A methyl group at the 2-position (as in the target compound) may sterically hinder interactions with biological targets compared to unsubstituted or methoxy-substituted derivatives (e.g., 5-methoxy in ).

Key Research Findings

Antimicrobial Activity :

- N-Benzyl-N-ethyl-4-methylbenzenesulfonamide demonstrated moderate antibacterial activity against E. coli and S. aureus .

- 4-Methyl-N-(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide (a bis-sulfonamide) showed enhanced activity due to dual sulfonamide motifs .

Structural Insights: Crystal structures of related compounds (e.g., 4-amino-N-(4-methoxyphenyl)benzenesulfonamide ) reveal hydrogen-bonding networks critical for target binding.

Biological Activity

4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Nitration : The starting material undergoes nitration using concentrated nitric acid and sulfuric acid to introduce a nitro group.

- Reduction : The nitro group is reduced to an amino group with iron powder in hydrochloric acid or through catalytic hydrogenation.

- Purification : The final product is purified via recrystallization from solvents like ethanol or water.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O2S |

| Molecular Weight | 228.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | IQWIYHCCEKKUPN-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C)S(=O)(=O)C1=C(C=C(C=C1)N)C |

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or interact with molecular targets such as receptors or proteins. The sulfonamide group mimics natural substrates, allowing the compound to bind to active sites and disrupt biological processes.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit antimicrobial effects by inhibiting bacterial folate synthesis. This compound has been explored for its potential as an antimicrobial agent against various pathogens.

Antiviral Activity

Recent studies have highlighted the antiviral potential of sulfonamides. For instance, compounds with similar structures have shown efficacy against viruses such as coxsackievirus B and dengue virus. While specific data on this compound's antiviral activity is limited, its structural analogs demonstrate significant antiviral properties .

Enzyme Inhibition

The compound has been investigated for its role in inhibiting insulin-regulated aminopeptidase (IRAP), which is associated with memory and learning improvements in animal models . This suggests potential applications in neuropharmacology.

Case Studies

- Antiviral Efficacy Studies : A study on sulfonamides indicated that derivatives showed IC50 values comparable to established antiviral drugs against various viral strains, suggesting similar potential for this compound .

- Enzyme Interaction Studies : Research demonstrated that arylsulfonamides could inhibit IRAP effectively, indicating that this compound may exhibit similar inhibitory effects .

Comparative Analysis

When compared with other sulfonamide derivatives:

- 4-amino-N,N-dimethylbenzenesulfonamide lacks the ethyl group which may influence solubility.

- 4-amino-N-methyl-N,2-dimethylbenzenesulfonamide shows different steric and electronic properties due to the absence of one methyl group.

- 4-amino-N-ethylbenzenesulfonamide lacks the additional methyl group which may affect its biological activity.

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-ethyl-N,2-dimethylbenzenesulfonamide?

The synthesis typically involves nucleophilic substitution of 4-amino-2-methylbenzenesulfonyl chloride with ethylamine derivatives under basic conditions. Sodium hydroxide or potassium carbonate is used to deprotonate the amine, facilitating the reaction in polar aprotic solvents like dimethylformamide (DMF). Purification via recrystallization from ethanol ensures high purity .

Q. What spectroscopic methods are effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions on the aromatic ring and ethyl/methyl groups.

- FT-IR : Peaks at ~1330 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide functionality.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (200.26 g/mol) and fragmentation patterns .

Q. How does the compound's solubility influence experimental design?

The compound is sparingly soluble in water but dissolves well in DMF, DMSO, and dichloromethane. Solvent choice impacts reaction kinetics and purification steps. For biological assays, DMSO is preferred for stock solutions, with dilution in aqueous buffers (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. What reaction pathways enable functionalization of the sulfonamide group for derivative synthesis?

The sulfonamide group undergoes:

- N-Alkylation : Using alkyl halides in DMF with NaH as a base.

- Electrophilic Substitution : Nitration or halogenation at the aromatic ring’s para-position due to the amino group’s activating effect.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups for structure-activity studies .

Q. How can reaction conditions be optimized to improve yield in derivative synthesis?

Critical parameters include:

- Temperature : Controlled heating (60–80°C) for nucleophilic substitutions to minimize side reactions.

- Catalysts : Pd/C for hydrogenation steps or Lewis acids (e.g., AlCl) for Friedel-Crafts alkylation.

- Solvent : Anhydrous DMF or dichloromethane to prevent hydrolysis of sulfonyl intermediates .

Q. What computational methods support structure-activity relationship (SAR) analysis?

- Molecular Docking : To predict binding affinity with biological targets (e.g., carbonic anhydrase).

- QSAR Models : Using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with antibacterial or anticancer activity .

Q. How do steric and electronic effects of the ethyl and methyl groups influence biological activity?

The ethyl group enhances lipophilicity, improving membrane permeability, while the methyl group at the 2-position creates steric hindrance, potentially reducing off-target interactions. Electronic effects from the amino group increase electron density on the ring, favoring π-stacking with enzyme active sites .

Critical Considerations for Researchers

- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities <1% .

- Stability Studies : Monitor degradation under UV light and varying pH (3–9) to establish storage guidelines .

- Ethical Compliance : Adhere to institutional guidelines for toxicity testing, particularly for derivatives targeting biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.